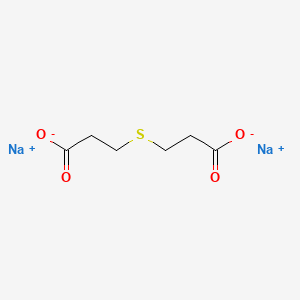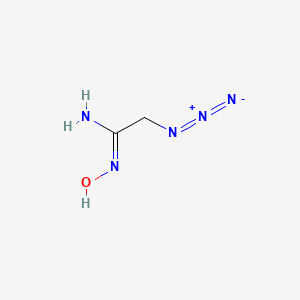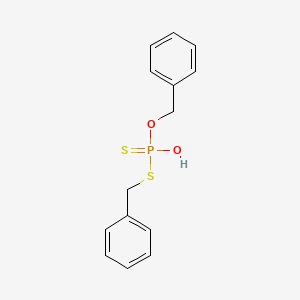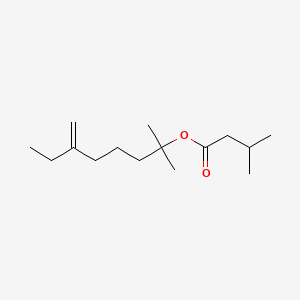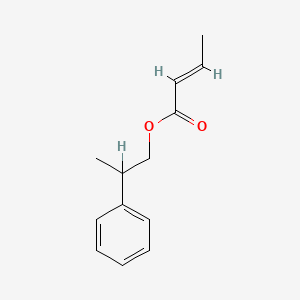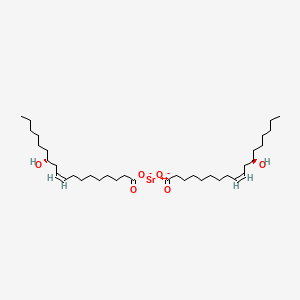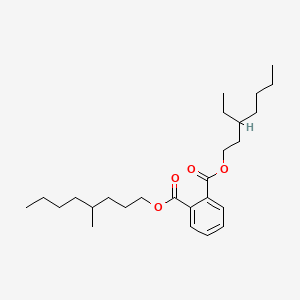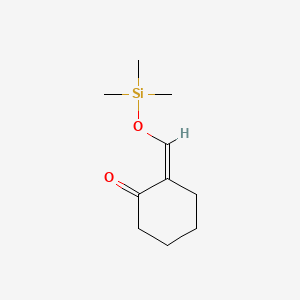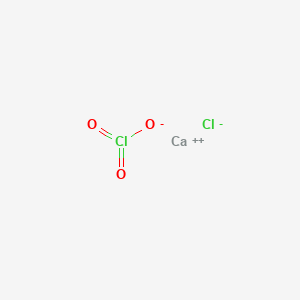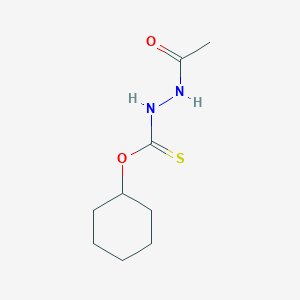
O-cyclohexyl N-acetamidocarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 23800 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 23800 typically involves a series of chemical reactions that require precise control of reaction conditions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in the synthesis of NSC 23800 include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure.
Industrial Production Methods
Industrial production of NSC 23800 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions to ensure high yield and purity. Industrial production methods may also involve the use of advanced technologies such as continuous flow reactors and automated synthesis systems to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
NSC 23800 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions
Common reagents used in the reactions of NSC 23800 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions. For example, oxidation reactions may require the use of strong oxidizing agents and elevated temperatures, while reduction reactions may involve the use of reducing agents under controlled conditions.
Major Products Formed
The major products formed from the reactions of NSC 23800 depend on the specific type of reaction and the reagents used. For instance, oxidation reactions may yield oxidized derivatives of NSC 23800, while substitution reactions may result in the formation of substituted analogs with different functional groups.
Scientific Research Applications
NSC 23800 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: NSC 23800 is used as a reagent in organic synthesis and as a model compound for studying chemical reactions and mechanisms.
Biology: In biological research, NSC 23800 is used to investigate its interactions with biological molecules and its potential effects on cellular processes.
Medicine: NSC 23800 is studied for its potential therapeutic applications, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: In industrial applications, NSC 23800 is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of NSC 23800 involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to certain proteins or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved in the action of NSC 23800 are subjects of ongoing research, with studies aiming to elucidate its precise mode of action and potential therapeutic benefits.
Comparison with Similar Compounds
NSC 23800 can be compared with other similar compounds to highlight its uniqueness and potential advantages:
Similar Compounds: Compounds such as NSC 125973 and NSC 181339-01 share structural similarities with NSC 23800 and are used in related research applications.
Uniqueness: NSC 23800 stands out due to its specific chemical structure and unique properties, which may offer distinct advantages in certain applications. For example, its ability to undergo specific chemical reactions and interact with biological targets may make it a more suitable candidate for certain therapeutic or industrial applications compared to similar compounds.
Properties
CAS No. |
7152-43-4 |
|---|---|
Molecular Formula |
C9H16N2O2S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
O-cyclohexyl N-acetamidocarbamothioate |
InChI |
InChI=1S/C9H16N2O2S/c1-7(12)10-11-9(14)13-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,10,12)(H,11,14) |
InChI Key |
WGWXYBMXQKDPAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC(=S)OC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


